N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide
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Overview
Description
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide is a complex organic compound that features an aziridine ring, a cyclopropylmethyl group, and a trimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide typically involves multiple steps, starting with the preparation of the aziridine ring. Aziridines can be synthesized through various methods, including the reaction of alkenes with nitrenes or the cyclization of amino alcohols . The cyclopropylmethyl group is introduced through cyclopropanation reactions, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents . The final step involves the coupling of the aziridine intermediate with the trimethylpropanamide moiety under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient reagents and reaction conditions, as well as implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide can undergo various chemical reactions, including:
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the ring to form new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can lead to aziridinium ions, while reduction can yield primary or secondary amines .
Scientific Research Applications
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide
Uniqueness
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide is unique due to its combination of an aziridine ring, a cyclopropylmethyl group, and a trimethylpropanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N,2,2-trimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)18(22)20(4)15-7-9-17(10-8-15)23-13-16-12-21(16)11-14-5-6-14/h7-10,14,16H,5-6,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOYPOQCLOZKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C1=CC=C(C=C1)OCC2CN2CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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